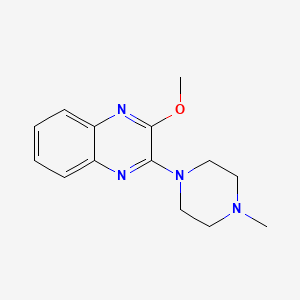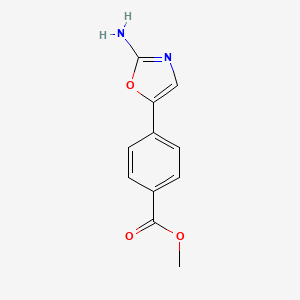
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline typically involves the condensation of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with 4-methylpiperazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
For large-scale production, continuous flow synthesis can be employed. This method enhances the efficiency and yield of the compound. The process involves the use of a continuous reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures better control over reaction parameters and reduces the risk of side reactions .
化学反応の分析
Types of Reactions
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the c-MYC transcription factor, which is crucial for the growth and proliferation of cancer cells . The compound’s ability to stabilize G-quadruplex structures in DNA also contributes to its anticancer activity .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- Quinolinyl-pyrazoles
Uniqueness
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy group and piperazine ring contribute to its ability to interact with molecular targets in a distinct manner compared to other quinoxaline derivatives .
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
特性
CAS番号 |
883951-73-3 |
|---|---|
分子式 |
C14H18N4O |
分子量 |
258.32 g/mol |
IUPAC名 |
2-methoxy-3-(4-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)13-14(19-2)16-12-6-4-3-5-11(12)15-13/h3-6H,7-10H2,1-2H3 |
InChIキー |
QETCEBAPJZFLHN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC |
溶解性 |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)



![(1R)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13579825.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)






![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)

